molecular formula C15H18 B12659440 1-(tert-Butyl)-5-methylnaphthalene CAS No. 84029-97-0

1-(tert-Butyl)-5-methylnaphthalene

Cat. No.: B12659440
CAS No.: 84029-97-0
M. Wt: 198.30 g/mol
InChI Key: PCDPDRIMDNQRGQ-UHFFFAOYSA-N
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Description

. This compound is part of the naphthalene family, which is characterized by a fused pair of benzene rings. It is used in various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(tert-butyl)-5-methylnaphthalene can be synthesized through several methods. One common route involves the alkylation of naphthalene with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale alkylation processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product from by-products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

1-(tert-butyl)-5-methylnaphthalene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can convert it to dihydronaphthalene derivatives.

    Substitution: Electrophilic substitution reactions, such as nitration and sulfonation, can introduce functional groups onto the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Nitration is often carried out using a mixture of concentrated nitric and sulfuric acids, while sulfonation uses sulfuric acid.

Major Products

    Oxidation: Naphthoquinones

    Reduction: Dihydronaphthalene derivatives

    Substitution: Nitro and sulfonic acid derivatives

Scientific Research Applications

1-(tert-butyl)-5-methylnaphthalene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studies have explored its potential as a ligand in biochemical assays.

    Medicine: Research is ongoing into its potential use in drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: It is used in the manufacture of dyes, fragrances, and other specialty chemicals.

Mechanism of Action

The mechanism by which 1-(tert-butyl)-5-methylnaphthalene exerts its effects depends on the specific application. In chemical reactions, its reactivity is influenced by the electron-donating effects of the tert-butyl and methyl groups, which can stabilize intermediates and transition states. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through hydrophobic interactions and π-π stacking.

Comparison with Similar Compounds

1-(tert-butyl)-5-methylnaphthalene can be compared with other naphthalene derivatives:

    1-methylnaphthalene: Lacks the tert-butyl group, resulting in different reactivity and physical properties.

    2-tert-butyl-1-methylnaphthalene: Similar structure but with different substitution pattern, leading to variations in chemical behavior.

    1,4-dimethylnaphthalene: Contains two methyl groups, which can affect its reactivity and applications.

Properties

CAS No.

84029-97-0

Molecular Formula

C15H18

Molecular Weight

198.30 g/mol

IUPAC Name

1-tert-butyl-5-methylnaphthalene

InChI

InChI=1S/C15H18/c1-11-7-5-9-13-12(11)8-6-10-14(13)15(2,3)4/h5-10H,1-4H3

InChI Key

PCDPDRIMDNQRGQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC=C(C2=CC=C1)C(C)(C)C

Origin of Product

United States

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